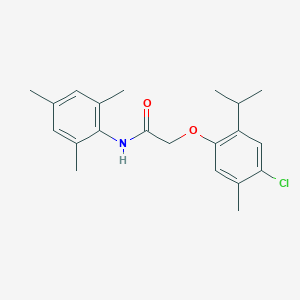![molecular formula C23H16O3S B378544 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate CAS No. 326612-03-7](/img/structure/B378544.png)
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1-benzothiophene with benzaldehyde derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: can be compared with other similar compounds, such as:
Benzothiophene derivatives: These compounds share the benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Methylbenzoate derivatives: These compounds have the methylbenzoate moiety but differ in their core structures, affecting their reactivity and applications.
The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
326612-03-7 |
|---|---|
Fórmula molecular |
C23H16O3S |
Peso molecular |
372.4g/mol |
Nombre IUPAC |
[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H16O3S/c1-15-10-12-16(13-11-15)23(25)26-19-8-4-2-6-17(19)14-21-22(24)18-7-3-5-9-20(18)27-21/h2-14H,1H3/b21-14- |
Clave InChI |
COJSUKSDJMNNFU-STZFKDTASA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3 |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C\3/C(=O)C4=CC=CC=C4S3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-2-phenylindene-1,3-dione](/img/structure/B378463.png)
![S-(2-tert-butyl-4,6,7-trimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl) ethanethioate](/img/structure/B378464.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methanimine](/img/structure/B378467.png)
![N-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B378469.png)
![(5E)-5-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378471.png)
![5-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378472.png)



![2-{(4-Bromobenzyl)[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B378476.png)

![2-(4-chloro-2-isopropyl-5-methylphenoxy)-N-(6-{[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B378484.png)
